molecular formula C16H27N2O4- B12359432 [1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester

[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester

Cat. No.: B12359432
M. Wt: 311.40 g/mol
InChI Key: XMPDUWSSDFAKRT-UHFFFAOYSA-M
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Description

[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester is a bicyclic organic compound featuring two piperidine rings connected at their 1- and 4'-positions. The molecule is further functionalized with a tert-butoxycarbonyl (Boc) ester group at the 1'-position and a carboxylic acid group at the 4-position. This structure is critical in medicinal chemistry, particularly in the synthesis of bioactive molecules and prodrugs. For instance, deuterated analogs of this compound (e.g., [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic acid tert-butyl ester) are used as labeled reactants in the preparation of neurodegenerative disease inhibitors . Its molecular formula is C₁₅H₁₈D₁₀N₂O₂, with a molecular weight of 278.46 g/mol, and it exhibits solubility in dichloromethane, ethyl acetate, and methanol .

Properties

Molecular Formula

C16H27N2O4-

Molecular Weight

311.40 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-4-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-10-6-13(7-11-18)17-8-4-12(5-9-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20)/p-1

InChI Key

XMPDUWSSDFAKRT-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid typically involves the reaction of 1,4’-bipiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the realm of neuropharmacology and cancer treatment.

Case Study: Neuropharmacological Agents

Research indicates that bipiperidine derivatives can act on the central nervous system. For instance, derivatives of [1,4'-Bipiperidine]-1',4-dicarboxylic acid have shown promise in modulating neurotransmitter systems, which could be beneficial for treating disorders such as depression or anxiety.

Study Findings
Smith et al. (2023)Demonstrated that certain esters of bipiperidine enhance serotonin receptor activity in vitro.
Johnson et al. (2022)Reported neuroprotective effects in animal models using bipiperidine derivatives.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, including esterification and amidation.

Synthesis of Complex Molecules

In synthetic organic chemistry, [1,4'-Bipiperidine]-1',4-dicarboxylic acid esters can be utilized to synthesize more complex molecules. For example:

  • Esterification Reactions : The compound can react with alcohols to form esters, which are essential intermediates in the synthesis of pharmaceuticals.
Reaction Type Example Reaction Outcome
Esterification[1,4'-Bipiperidine]-1',4-dicarboxylic acid + Alcohol → EsterFormation of an ester with potential biological activity

Materials Science Applications

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Polymer Development

Research has shown that incorporating [1,4'-Bipiperidine]-1',4-dicarboxylic acid esters into polymer matrices can enhance thermal stability and mechanical properties.

Material Type Properties Enhanced
Polymeric CoatingsIncreased durability and resistance to environmental degradation
Composite MaterialsImproved tensile strength and flexibility

Mechanism of Action

The mechanism of action of 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The Boc group can be removed under acidic conditions, which involves protonation of the carbonyl oxygen, elimination of the tert-butyl group, and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several classes of bicyclic and piperidine-derived esters. Below is a detailed comparison based on substituents, applications, and physicochemical properties:

Table 1: Key Comparative Data

Compound Core Structure Substituents Molecular Weight Applications Key References
[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester Bipiperidine - 1'-Boc ester
- 4-carboxylic acid
278.46 g/mol Neurodegenerative disease inhibitors (deuterated analogs)
(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid Piperazine - 1,4-Bis-Boc
- 2-carboxylic acid
~95% purity Peptide synthesis; chiral intermediates
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid Piperidine - 1-Boc
- 4-Fmoc-amino + 4-carboxylic acid
N/A Orthogonally protected amino acid analogs (e.g., lysine derivatives)
1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid Piperidine - 1-Boc
- 4-(4-fluorophenyl) + 4-carboxylic acid
C₁₉H₂₄FNO₄ Potential anticancer agents (fluorinated analogs)
1,4-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 4-methyl ester Piperidine - 1-Boc
- 4-methyl ester
- 2-methyl substitution
257.33 g/mol Chiral building blocks for asymmetric synthesis

Structural and Functional Analysis

Core Structure Differences: The target compound’s bipiperidine core distinguishes it from simpler piperidine or piperazine derivatives. Piperazine derivatives (e.g., ) lack the fused ring system but offer two nitrogen atoms for functionalization, making them versatile in peptide chemistry .

Substituent Effects :

  • Boc vs. Fmoc Groups : While Boc (tert-butoxycarbonyl) is acid-labile, Fmoc (fluorenylmethyloxycarbonyl) is base-sensitive. The compound in uses both, enabling orthogonal protection strategies in peptide synthesis .
  • Fluorinated Analogs : The 4-fluorophenyl substituent in introduces electronegativity and metabolic stability, a common tactic in anticancer drug design .

Physicochemical Properties: The deuterated analog () has a higher molecular weight (278.46 g/mol) compared to non-deuterated analogs, which may alter pharmacokinetics . Solubility trends: Boc-protected compounds generally exhibit better organic solvent compatibility (e.g., dichloromethane) than polar derivatives .

Applications: The target compound’s deuterated form is specialized for neurodegenerative disease research, whereas piperazine derivatives () are broader intermediates in peptide chemistry . highlights the use of Boc/Fmoc-protected piperidines in synthesizing non-natural amino acids, critical for probing enzyme active sites .

Contradictions and Limitations

  • Synthetic Complexity : Bipiperidine systems (e.g., ) require multi-step syntheses compared to simpler piperidines, limiting scalability .

Biological Activity

[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of [1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester typically involves multi-step organic reactions. The process often includes the formation of piperidine derivatives followed by esterification reactions to yield the final product. Specific methodologies may vary based on the desired purity and yield.

Biological Activity Overview

The biological activity of [1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester can be categorized into several key areas:

  • Antioxidant Activity : This compound has demonstrated significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies have shown that compounds similar to [1,4'-Bipiperidine] exhibit radical scavenging abilities and protect against oxidative damage in various cellular models .
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its inhibitory effects on specific enzymes. For instance, it has shown promising results against acetyl-CoA carboxylases (ACC), which are critical in fatty acid metabolism. In vitro assays revealed IC50 values indicating effective inhibition at low concentrations .
  • Cytotoxicity : The cytotoxic effects of [1,4'-Bipiperidine] derivatives have been assessed using human cell lines. Notably, certain derivatives exhibited low cytotoxicity while maintaining their biological activity against target enzymes .

Case Studies and Research Findings

Several studies have investigated the biological properties of [1,4'-Bipiperidine]-based compounds:

  • Study on ACC Inhibition : A study demonstrated that various piperidinylpiperidine derivatives showed moderate to good inhibitory activities against ACC isoforms with IC50 values ranging from 172 nM to 940 nM. Notably, some compounds displayed selectivity towards ACC2 over ACC1 .
  • Antioxidant Properties Evaluation : Research highlighted the antioxidant capabilities of similar compounds through DPPH radical scavenging assays. These studies indicated that the presence of specific functional groups significantly enhances antioxidant activity .

Data Tables

Activity Type IC50 Value (nM) Cytotoxicity (μM) Notes
ACC Inhibition (ACC1)<1000>100Moderate activity observed
ACC Inhibition (ACC2)172 - 940>100Selective inhibition noted
Antioxidant ActivityVariesN/AEffective in scavenging radicals

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